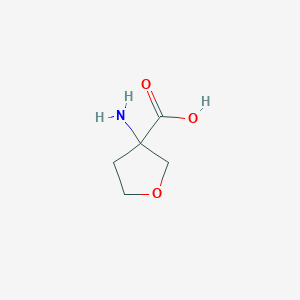

3-Aminotetrahydrofuran-3-carboxylic acid

Descripción general

Descripción

Fue la primera cefalosporina en comercializarse en 1964 y continúa siendo ampliamente utilizada para tratar infecciones bacterianas del tracto respiratorio, tracto urinario, piel, tejidos blandos, huesos, articulaciones, sepsis, peritonitis, osteomielitis, mastitis, heridas infectadas e infecciones postoperatorias .

Métodos De Preparación

La cefalotina sódica se sintetiza a través de una serie de reacciones químicas que comienzan con el ácido tiofeno-2-acético. La ruta sintética implica la acilación del ácido 7-aminocefalosporánico (7-ACA) con cloruro de tiofeno-2-acetilo, seguida de la esterificación con anhídrido acético para formar cefalotina. La sal sódica se prepara luego neutralizando la cefalotina con hidróxido de sodio .

Los métodos de producción industrial implican la síntesis a gran escala utilizando reacciones químicas similares pero optimizadas para mayores rendimientos y pureza. El proceso incluye medidas estrictas de control de calidad para garantizar que el producto final cumpla con los estándares farmacéuticos .

Análisis De Reacciones Químicas

La cefalotina sódica se somete a diversas reacciones químicas, que incluyen:

Hidrólisis: En soluciones acuosas, la cefalotina sódica puede hidrolizarse, lo que lleva a la degradación del anillo β-lactámico, que es crucial para su actividad antibacteriana.

Oxidación y Reducción: Estas reacciones pueden modificar los grupos funcionales unidos al núcleo de cefalosporina, alterando potencialmente su actividad.

Sustitución: El grupo acetoxi en la cefalotina puede ser sustituido por otros grupos, lo que lleva a derivados con diferentes propiedades.

Los reactivos comunes utilizados en estas reacciones incluyen ácidos, bases y agentes oxidantes o reductores. Los principales productos formados dependen de las condiciones específicas de la reacción, pero a menudo implican modificaciones en el anillo β-lactámico o en las cadenas laterales .

Aplicaciones Científicas De Investigación

Chemical Synthesis

Building Block for Organic Synthesis

- 3-Aminotetrahydrofuran-3-carboxylic acid serves as an essential precursor in the synthesis of various organic compounds. Its ability to undergo multiple chemical transformations makes it valuable for creating more complex structures, including chiral molecules used in medicinal chemistry .

Chiral Auxiliary in Asymmetric Synthesis

- The compound is utilized as a chiral auxiliary, facilitating asymmetric synthesis processes. This role is critical for generating enantiomerically pure compounds, which are often required in drug development.

Biological Applications

Precursor for Biologically Active Molecules

- Research indicates that this compound can act as a precursor for several biologically active molecules. It has been studied for its potential involvement in biochemical pathways and its ability to modulate enzyme activities .

Drug Development

- The compound's structural similarity to naturally occurring amino acids suggests its potential as a scaffold for designing novel therapeutic agents. Its unique properties enable it to target various biological pathways, making it a candidate for drug development aimed at treating diverse medical conditions .

Pharmaceutical Applications

Antithrombotic Activity

- Recent studies have explored the use of 3-amino-tetrahydrofuran-3-carboxylic acid derivatives in developing antithrombotic medications. These derivatives exhibit inhibitory effects on Factor Xa and related serine proteases, indicating their potential as effective anticoagulants .

Synthesis of Peptide Nucleic Acids (PNAs)

- The compound has been investigated for its role in synthesizing peptide nucleic acids, which show excellent DNA binding affinity and specificity. This application highlights its importance in genetic research and therapeutic interventions targeting nucleic acid structures .

Industrial Applications

Production of Fine Chemicals

- In industrial settings, this compound is employed in the production of fine chemicals and pharmaceuticals. Its ability to undergo various transformations allows for the efficient manufacture of high-value chemical products .

Comparative Analysis of Related Compounds

| Compound Name | Structure | Applications |

|---|---|---|

| (S)-3-Aminotetrahydrofuran-3-carboxylic acid | Structure | Used in drug development and synthesis of PNAs |

| Tetrahydrofuran-3-carboxylic acid | Lacks amino group | Less versatile in biological applications |

| 3-Aminotetrahydrofuran | Lacks carboxylic acid group | Limited applications compared to 3-amino derivative |

Mecanismo De Acción

La actividad bactericida de la cefalotina sódica resulta de su inhibición de la síntesis de la pared celular. Se une a las proteínas de unión a la penicilina (PBP), que son esenciales para la reticulación de las cadenas de peptidoglicano en la pared celular bacteriana. Esta unión inhibe la reacción de transpeptidación, lo que lleva al debilitamiento de la pared celular y la eventual lisis y muerte celular .

Comparación Con Compuestos Similares

La cefalotina sódica es similar a otras cefalosporinas de primera generación como la cefazolina, cefalexina y cefadroxilo. es única en su estructura específica, que incluye un grupo tiofeno-2-acetilo. Esta diferencia estructural puede influir en su espectro de actividad y propiedades farmacocinéticas .

Compuestos Similares

Cefazolina: Otra cefalosporina de primera generación con un espectro antimicrobiano similar pero diferente farmacocinética.

Cefalexina: Una cefalosporina de primera generación oral con un espectro de actividad similar.

Cefadroxilo: Otra cefalosporina de primera generación oral con un espectro de actividad similar.

Actividad Biológica

3-Aminotetrahydrofuran-3-carboxylic acid (3-ATCA) is a compound of significant interest due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.

Chemical Structure and Properties

3-ATCA is characterized by the presence of both an amino group (-NH2) and a carboxylic acid group (-COOH) attached to a tetrahydrofuran ring. Its molecular formula is , and it possesses chiral properties, which contribute to its diverse biological activities.

The biological activity of 3-ATCA is largely attributed to its ability to interact with various biological targets. The amino group can form hydrogen bonds, facilitating interactions with enzymes or receptors. This interaction may modulate the activity of these targets, influencing biochemical pathways essential for cellular functions.

1. Antimicrobial Properties

Research indicates that 3-ATCA exhibits notable antimicrobial activity against various pathogens. It has been studied for its potential use in developing new antimicrobial agents.

2. Neuropharmacological Effects

3-ATCA has shown promise in neuropharmacology, particularly in modulating neurotransmitter systems. For instance, it has been evaluated for its effects on muscarinic receptors, with implications for treating neurodegenerative diseases such as Alzheimer's disease .

3. Role in Drug Development

The compound serves as a valuable scaffold in drug design, particularly for creating derivatives that target specific biological pathways. Its structural similarity to natural amino acids enhances its potential as a building block in peptide nucleic acids (PNAs), which are known for their excellent DNA binding affinity .

Case Studies

Several studies have highlighted the biological significance of 3-ATCA:

- Neuroprotective Effects : A study demonstrated that 3-ATCA could reverse cognitive deficits induced by neurotoxic agents in animal models, suggesting its potential as a therapeutic agent for cognitive disorders .

- Antimicrobial Efficacy : Another investigation revealed that 3-ATCA effectively inhibited the growth of specific bacterial strains, indicating its potential as an antimicrobial compound.

Comparative Analysis with Related Compounds

To better understand the unique properties of 3-ATCA, a comparison with related compounds is useful:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| (R)-3-Aminotetrahydrofuran-3-carboxylic acid | Chiral counterpart | Potentially different biological activity |

| Tetrahydrofuran-3-carboxylic acid | Lacks amino group | Less versatile |

| 4-Aminobutyric acid | Linear structure | Different reactivity patterns |

Synthesis Methods

Various methods have been developed for synthesizing 3-ATCA, including asymmetric synthesis techniques that enhance the yield and purity of the desired enantiomer .

Applications

- Pharmaceuticals : Due to its diverse biological activities, 3-ATCA is explored as a lead compound for developing new drugs.

- Biochemical Research : Its role as a building block in synthesizing complex organic molecules makes it valuable in chemical research.

- Industrial Use : The compound is also utilized in producing fine chemicals and polymers due to its reactive functional groups.

Propiedades

IUPAC Name |

3-aminooxolane-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c6-5(4(7)8)1-2-9-3-5/h1-3,6H2,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATUWXXVBEAYCSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC1(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20337608 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125218-55-5 | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337608 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Aminotetrahydrofuran-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.